1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride is a heterocyclic compound that features both an oxazole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the heterocyclic rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness: 1-(1,3-Oxazol-2-yl)piperidin-4-aminedihydrochloride is unique due to its combination of an oxazole and a piperidine ring, which imparts specific biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2913281-04-4 |
---|---|
Molecular Formula |
C8H15Cl2N3O |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H |
InChI Key |
FKTVUEYEPWLQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CO2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.